Bis(1-Benzyl-1H-indol-5-yl)methanone
Description
Bis(1-Benzyl-1H-indol-5-yl)methanone is a bis-indolyl methanone derivative characterized by two indole moieties linked via a central methanone group. Each indole unit is substituted with a benzyl group at the 1-position and connected at the 5-position of the indole ring.
Properties
Molecular Formula |
C31H24N2O |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
bis(1-benzylindol-5-yl)methanone |
InChI |
InChI=1S/C31H24N2O/c34-31(27-11-13-29-25(19-27)15-17-32(29)21-23-7-3-1-4-8-23)28-12-14-30-26(20-28)16-18-33(30)22-24-9-5-2-6-10-24/h1-20H,21-22H2 |
InChI Key |
FFLKBDSBMAJGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=O)C4=CC5=C(C=C4)N(C=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Benzylation of Indole Precursors
The initial step in the synthesis of Bis(1-Benzyl-1H-indol-5-yl)methanone generally involves the selective benzylation of the indole nitrogen (N–H) to form 1-benzylindole derivatives. This modification is crucial as it affects the reactivity and selectivity of subsequent reactions.
- Reagents: Indole-3-carbaldehyde, benzyl bromide, anhydrous potassium carbonate (K2CO3), and dimethylformamide (DMF).
- Conditions: The reaction mixture is heated at approximately 90 °C for 6 hours.
- Outcome: Formation of N-benzyl-3-formylindole intermediates with high regioselectivity.
This benzylation step is well-documented in literature, where the benzyl group is introduced by nucleophilic substitution of the indole N–H by benzyl bromide under basic conditions, facilitating further functionalization at the aldehyde group or other positions on the indole ring.
Formation of the Methanone Bridge (Ketone Linkage)
The key structural feature of this compound is the methanone linkage connecting two indole units at their 5-positions. This is typically achieved via electrophilic substitution reactions involving activated aldehydes or ketones and indole derivatives.
Electrophilic Substitution Using Benzaldehydes:
A well-established method for synthesizing bis(indolyl)methanes involves the reaction of indoles with benzaldehydes under acidic catalysis. Although this is commonly used for bis(indolyl)methanes, adaptations exist for ketone-linked bis(indolyl) compounds.
-
Hydrochloric acid (HCl) supported on silica gel has been demonstrated as an efficient, inexpensive catalyst system for electrophilic substitution reactions of indoles with benzaldehydes, yielding bis(indolyl)methanes rapidly and in high yield under solvent-free conditions at room temperature.
-
- Protonation of the aldehyde carbonyl by HCl supported on silica gel activates the electrophile.
- Nucleophilic attack by the indole at the activated aldehyde forms an intermediate.
- Dehydration and subsequent attack by a second indole molecule yields the bis(indolyl)methane product.
- The proton catalyst is regenerated, sustaining the catalytic cycle.
While this mechanism is for bis(indolyl)methanes, similar electrophilic aromatic substitution strategies can be adapted for the methanone linkage formation in this compound, possibly involving oxidation steps or coupling reactions to install the ketone bridge.
Purification and Characterization
Purification: After the reaction, the mixture is typically quenched with saturated sodium bicarbonate solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography using ethyl acetate/hexanes as eluents.
Characterization: The products are characterized by melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity.
Comparative Data Table of Synthesis Methods for Bis(indolyl) Derivatives (Relevant to this compound)
Note: RT = Room Temperature
This table illustrates the efficiency of acid-catalyzed electrophilic substitution methods for bis(indolyl)methane synthesis, which can be adapted for the preparation of related ketone-linked bis(indolyl) compounds such as this compound.
Additional Synthetic Routes and Considerations
Thiosemicarbazone Formation: Some synthetic routes involve further functionalization of benzylated indole aldehydes to form thiosemicarbazone derivatives, enhancing biological activity. This involves condensation with thiosemicarbazide under mild conditions.
Controlled Production: Commercially, this compound is produced under controlled conditions with attention to purity and stability, often made to order due to its specialized applications.
Summary of Research Outcomes
The benzylation of indole nitrogen is efficiently achieved via reaction with benzyl bromide in the presence of K2CO3 and DMF, producing N-benzylindole intermediates suitable for further functionalization.
Acid-catalyzed electrophilic substitution reactions using HCl supported on silica gel provide a rapid, solvent-free, and high-yielding method to couple indole units with aldehydes, applicable to the synthesis of bis(indolyl) compounds.
The reaction mechanism involves protonation, nucleophilic addition, dehydration, and a second nucleophilic attack, regenerating the acid catalyst and facilitating product formation.
Purification by standard organic extraction and chromatographic techniques ensures isolation of high-purity products suitable for research and application.
Commercial availability and production of this compound highlight its significance and the need for controlled synthetic protocols.
This detailed review consolidates the preparation methods of this compound, emphasizing benzylation and acid-catalyzed electrophilic substitution strategies, supported by mechanistic insights and comparative data to guide efficient synthesis and application.
Chemical Reactions Analysis
Types of Reactions
Bis(1-Benzyl-1H-indol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Bis(1-Benzyl-1H-indol-5-yl)methanone is a synthetic organic compound featuring two 1-benzyl-1H-indole units linked by a methanone functional group. It has a molecular weight of approximately 440.5 g/mol. This compound is investigated for its potential medicinal chemistry applications because its structure is similar to biologically active indole derivatives.
Scientific Research Applications
This compound and related indole derivatives are of interest in chemistry, biology, medicine, and industry.
Chemistry Bis(1-Benzyl-1H-indol-5-yl)methanol can serve as a building block in creating more complex organic molecules.
Biology This compound has potential biological activities and can interact with various biological targets. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making them of interest in drug discovery and development. Research indicates that this compound exhibits significant biological activities, making it a subject of interest in pharmacological studies.
Medicine Indole derivatives can act as inhibitors of enzymes and receptors involved in various diseases. Therefore, this compound may hold potential as a therapeutic agent for conditions such as cancer, viral infections, and inflammatory diseases.
Industry This compound can be an intermediate in producing dyes, pigments, and other specialty chemicals. Its unique structure allows for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(1-Benzyl-1H-indol-5-yl)methanone involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific enzymes.
Comparison with Similar Compounds
Structural Analogs in Materials Science
Key Compounds:
- Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone (Px2BP)
- (4,4′′-bis(9,9-dimethylacridin-10(9H)-yl)-[1,1′:4′,1′′-terphenyl]-2′,5′-diyl)bis(p-tolylmethanone) (AcPmBPX)
Comparison:
- Structural Differences: Unlike Bis(1-Benzyl-1H-indol-5-yl)methanone, these compounds feature phenoxazine or acridine donor groups paired with aromatic ketone acceptors. The indole rings in the target compound are replaced with phenoxazine or acridine moieties, enhancing electron-donating capabilities .
- Applications: Px2BP and AcPmBPX are thermally activated delayed fluorescence (TADF) emitters used in organic light-emitting diodes (OLEDs).
Table 1: Key Properties of Methanone-Based TADF Emitters
Bis-Indolyl Methanone Derivatives in Medicinal Chemistry
Key Compounds:
- Bis(1-methyl-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (6a)
- Bis(5-([1,1′-biphenyl]-2-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (6c)
Comparison:
- Structural Similarities: These compounds share the bis-heteroaryl methanone scaffold with this compound but differ in substituents (e.g., bromo, phenyl, or biphenyl groups) and heterocyclic cores (pyrrolopyridine vs. indole) .
- Physical Properties : Data from show that substituents significantly affect melting points and solubility. For example, brominated derivatives (e.g., 4c–4e) exhibit higher melting points (>200°C) compared to phenyl-substituted analogs (6a: ~150°C).
- Biological Activity: Bis-indolyl methanones are explored as kinase inhibitors or antimicrobial agents, whereas this compound’s bioactivity remains uncharacterized .
Table 2: Physical and Spectral Data for Bis-Indolyl Methanones
Mono-Indolyl Methanone Derivatives
Key Compounds:
- (2-Isobutyl-5-methyl-1H-indol-3-yl)(phenyl)methanone (3s)
- (1H-Indol-5-yl)-(4-substituted piperazin-1-yl)-methanone derivatives (7a–m)
Comparison:
- Structural Simplicity: Mono-indolyl methanones lack the symmetry of bis-indolyl analogs. For instance, 3s features a single indole ring with a phenylmethanone group, while 7a–m incorporate piperazine substituents for 5-HT6 receptor targeting .
- In contrast, 3s and related derivatives are studied for synthetic utility rather than bioactivity .
Substituent Effects on Properties
- Benzyl vs.
- Electron-Withdrawing Groups: Bromo substituents (e.g., 4c–4e) increase molecular weight and polarity, reducing solubility in nonpolar solvents .
Q & A
Basic Question
- ¹H/¹³C NMR : The methanone carbonyl signal appears at ~195–200 ppm. Benzyl substituents show aromatic splitting patterns (δ 7.2–7.6 ppm), while indole NH protons are absent due to benzyl protection .
- IR : A strong C=O stretch at ~1650–1700 cm⁻¹ confirms ketone formation .
- HRMS : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., C₃₁H₂₄N₂O requires m/z 440.19) .
What strategies mitigate competing reactions during functionalization of this compound?
Advanced Question
Competing reactions (e.g., over-alkylation or oxidation) arise due to the indole’s electron-rich nature:
- Protecting groups : Benzyl groups on indole nitrogen prevent unwanted N-alkylation .
- Regioselective electrophilic substitution : Electron-withdrawing substituents on the benzyl ring direct reactions to the indole’s 5-position .
- Low-temperature kinetics : Slow addition of acylating agents reduces dimerization .
How does the electronic environment of substituents affect the compound’s photophysical properties?
Advanced Question
- Electron-donating groups (e.g., methoxy) : Increase conjugation, shifting UV-Vis absorption maxima to longer wavelengths (e.g., 300→350 nm) .
- Electron-withdrawing groups (e.g., nitro) : Reduce fluorescence quantum yield by promoting non-radiative decay .
- Computational modeling : DFT calculations predict HOMO-LUMO gaps, correlating with experimental spectral data .
What are the challenges in interpreting contradictory biological activity data for this compound analogs?
Advanced Question
Discrepancies in bioactivity often stem from:
- Purity variations : Impurities <95% (e.g., unreacted indole) can skew assay results .
- Solubility differences : DMSO vs. aqueous buffers alter cellular uptake, as seen in anti-inflammatory studies .
- Assay specificity : Off-target effects (e.g., kinase inhibition) require orthogonal validation (e.g., CRISPR knockdown) .
How can computational methods guide the design of this compound-based probes?
Advanced Question
- Docking studies : Predict binding to targets like cannabinoid receptors (e.g., CB1/CB2) using AutoDock Vina .
- QSAR models : Correlate substituent lipophilicity (logP) with membrane permeability .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
What analytical workflows validate the stability of this compound under physiological conditions?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
